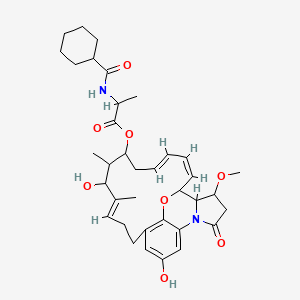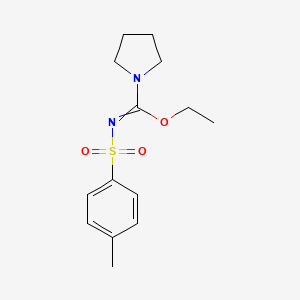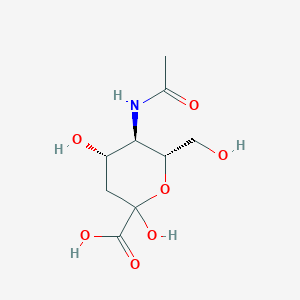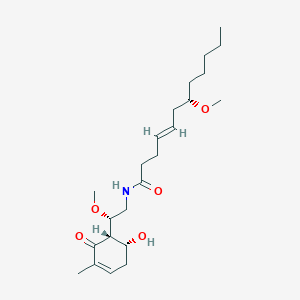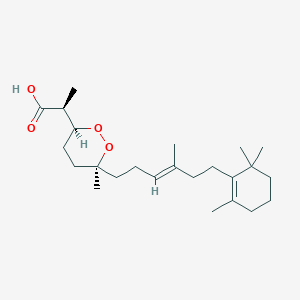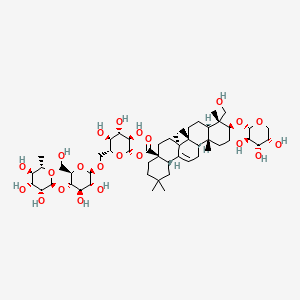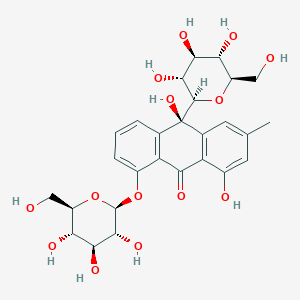
10-Hydroxycascaroside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxycascaroside C is a natural product found in Rheum australe with data available.
Applications De Recherche Scientifique
Anthrone C-glucosides in Medicinal Plants
A study by Krenn et al. (2004) identified 10-hydroxycascaroside C among other anthrone C-glucosides in the roots of Rheum emodi, a medicinal plant. This discovery contributes to understanding the chemical composition of medicinal plants used in therapeutics as laxatives, highlighting the relevance of such compounds in plant-based medicine (Krenn et al., 2004).
Nanolayering in Dental Applications
Yoshihara et al. (2011) explored the interaction of a 10-MDP primer with enamel and dentin, focusing on the concept of nanolayering for dental applications. While this research specifically addresses 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), it demonstrates the potential of similar compounds in enhancing dental treatment outcomes (Yoshihara et al., 2011).
Antitumor Drug Delivery Systems
He et al. (2015) developed a drug delivery system using teniposide nanosuspensions for intravenous administration. This research illustrates the importance of enhancing the solubility and effectiveness of potent antitumor agents, which could be relevant for similar compounds like 10-hydroxycascaroside C (He et al., 2015).
Yang et al. (2016) worked on a drug delivery system for 10-Hydroxycamptothecin, a compound with a similar structure to 10-hydroxycascaroside C. Their research on developing a stable, effective drug delivery system is relevant for understanding how similar compounds can be used in cancer treatment (Yang et al., 2016).
Mass Spectrometry in Phytotherapeutic Research
Demarque et al. (2017) conducted a study on the characterization of anthraquinone derivatives, including 10-hydroxycascaroside C, using mass spectrometry. This research is crucial for differentiating compounds in laxative plants and phytotherapeutic drugs, demonstrating the application of advanced analytical techniques in plant-based drug research (Demarque et al., 2017).
Propriétés
Nom du produit |
10-Hydroxycascaroside C |
|---|---|
Formule moléculaire |
C27H32O14 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
(10R)-1,10-dihydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-9-one |
InChI |
InChI=1S/C27H32O14/c1-9-5-11-16(12(30)6-9)20(33)17-10(27(11,38)25-23(36)21(34)18(31)14(7-28)39-25)3-2-4-13(17)40-26-24(37)22(35)19(32)15(8-29)41-26/h2-6,14-15,18-19,21-26,28-32,34-38H,7-8H2,1H3/t14-,15-,18-,19-,21+,22+,23-,24-,25-,26-,27-/m1/s1 |
Clé InChI |
BHCKOSBGQAWGRY-SNLPYFHTSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=CC=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |
Synonymes |
10-hydroxycascaroside C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



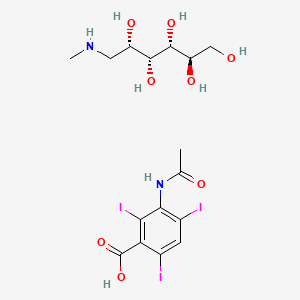
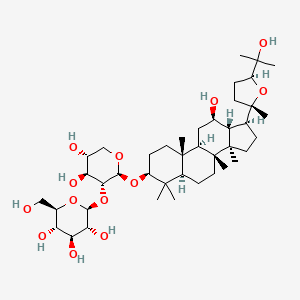
![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
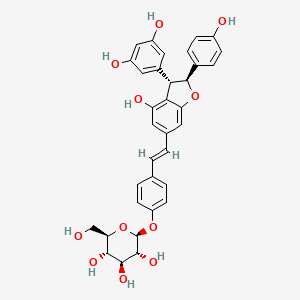

![(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)
